1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

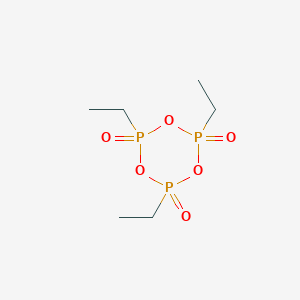

“1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide” is a chemical compound with the molecular formula O9P3 . It has an average mass of 236.917 Da and a monoisotopic mass of 236.877167 Da .

Molecular Structure Analysis

The molecular structure of “1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide” consists of 9 oxygen atoms and 3 phosphorus atoms . The exact structure would require more detailed spectroscopic data for accurate determination.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 397.5±25.0 °C and a predicted density of 1.18±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Peptide Coupling Reagent

This compound is known as an alternate name for n-Propylphosphonic Anhydride, characterized as a peptide coupling reagent. It is a colorless, water-clear syrup and can be prepared in high yield by hydrolysis followed by heating and distillation under reduced pressure. This compound is relatively nontoxic and can be stored for several months as a 50% w/v solution in dichloromethane, showcasing its stability and utility in synthetic chemistry (Millbanks, 2001).

Studies on the Trioxatriphosphorinane Ring System

Research on phosphorodichloridites with sterically demanding O-aryl groups has shown controlled partial hydrolysis to yield 1,3,5,2,4,6-trioxatriphosphorinane derivatives. This study provides insights into the synthesis and reactivity of the trioxatriphosphorinane ring system, including oxidation reactions and the formation of phosphorane and 1,3,2-dioxaphospholane oxide derivatives (Quin & Ionkin, 1995).

Hydrogen Sulfide Scavenging

The compound's derivatives have been studied for their reactivity with sodium hydrogen sulfide, leading to the production of thiadiazinanes and dithiazinanes. This research outlines its potential applications in chemical reactions involving sulfur compounds (Bakke & Buhaug, 2004).

Oxidation and Deoxygenation Promoter

1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride has been identified as an efficient promoter for the oxidation of sulfides and deoxygenation of sulfoxides. This highlights its versatility in facilitating chemical transformations with excellent yields and chemoselectivity (Bahrami, Khodaei, & Arabi, 2010).

Low Temperature Spectroscopic Observation

The cyclic trimer of carbon dioxide, another derivative, has been synthesized and observed at low temperatures. This study provides a foundation for exploring carbon dioxide's reactivity and potential in creating new compounds under specific conditions (Rodig, Snow, Scholl, & Rea, 2016).

Propiedades

IUPAC Name |

2,4,6-triethyl-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O6P3/c1-4-13(7)10-14(8,5-2)12-15(9,6-3)11-13/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMOTOPNEPTZJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP1(=O)OP(=O)(OP(=O)(O1)CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O6P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577968 |

Source

|

| Record name | 2,4,6-Triethyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-trioxatriphosphinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide | |

CAS RN |

145007-52-9 |

Source

|

| Record name | 2,4,6-Triethyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-trioxatriphosphinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)

![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)